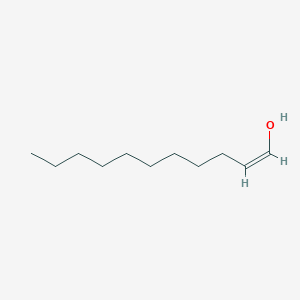

Undec-1-EN-1-OL

Descripción general

Descripción

Undec-1-en-1-ol is a fatty alcohol 11:1 that is undecanol containing a double bond located at position 1; a minor tautomer of undecanal. It is an enol and a fatty alcohol. It is a tautomer of an undecanal.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Undec-1-en-1-ol serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various compounds such as fragrances, surfactants, and pharmaceuticals. Its unsaturation allows for diverse reactions, making it a versatile building block in synthetic organic chemistry.

Synthesis Methods

The compound can be synthesized via hydroboration-oxidation of undec-1-ene using borane followed by oxidation with hydrogen peroxide in the presence of a base. This method yields this compound efficiently, allowing for further functionalization.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydroboration-Oxidation | Undec-1-ene, Borane, H₂O₂ | Room temperature | High |

Biological Applications

Precursor for Bioactive Molecules

In biological research, this compound is investigated as a precursor for synthesizing biologically active molecules. It plays a role in cell signaling and metabolic pathways, contributing to studies on cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular membranes and interfering with metabolic processes.

| Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 25 | Membrane disruption |

| Candida albicans | 30 | ROS generation |

Medical Research

Therapeutic Potential

this compound is being explored for its potential therapeutic properties. Studies have shown promising antifungal and antimicrobial activities, suggesting its use in treating infections caused by resistant strains of bacteria.

Case Study: Antifungal Activity

A notable study evaluated the antifungal efficacy of this compound against Candida albicans. The results demonstrated significant inhibition of fungal growth at low concentrations.

Industrial Applications

Surfactants and Lubricants

In industrial applications, this compound is used in producing surfactants and lubricants. Its hydrophobic properties enhance the performance of these products in various formulations.

Flavoring Agent

Additionally, it is utilized as a flavoring agent due to its pleasant odor profile. The compound reacts with other chemicals to form derivatives that are valuable in food and fragrance industries.

Análisis De Reacciones Químicas

Oxidation Reactions

The terminal double bond (C1–C2) and primary alcohol group (-CH₂OH) are primary oxidation targets:

Alcohol Oxidation

-

Reagents : CrO₃ (Jones reagent), pyridinium chlorochromate (PCC), or TEMPO/NaOCl.

-

Products : Undec-1-enal (C₁₁H₂₀O) via oxidation of the -CH₂OH group to an aldehyde.

-

Mechanism : Two-electron oxidation involving chromic acid intermediates or radical pathways (TEMPO).

Reactivity Data :

| Reagent | Solvent | Temp (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 0–25 | 85–90 | Undec-1-enal |

| PCC | CH₂Cl₂ | 25 | 70–75 | Undec-1-enal |

Double Bond Oxidation

-

Epoxidation :

-

Dihydroxylation :

Kinetic Parameters :

| Reaction Type | k (298 K, cm³/molecule·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Epoxidation | 2.1 × 10⁻¹⁶ | 45–50 |

| Dihydroxylation | 3.8 × 10⁻¹⁷ | 55–60 |

Reduction Reactions

Selective reduction of the double bond or alcohol group is achievable under controlled conditions:

Double Bond Hydrogenation

-

Catalysts : Pd/C, H₂ (1 atm).

-

Mechanism : Syn-addition of H₂ across the double bond.

Catalytic Efficiency :

| Catalyst | H₂ Pressure (atm) | Temp (°C) | Conversion (%) |

|---|---|---|---|

| Pd/C | 1 | 25 | 98 |

| PtO₂ | 1 | 50 | 85 |

Alcohol Reduction

-

Reagents : LiAlH₄, NaBH₄ (ineffective due to steric hindrance).

Ozonolysis

The terminal double bond undergoes ozonolysis to generate carbonyl compounds:

-

Reagents : O₃ in CH₂Cl₂/MeOH.

-

Mechanism : Criegee intermediate formation followed by fragmentation.

Ozonolysis Kinetics :

| Parameter | Value | Source |

|---|---|---|

| Rate coefficient (298 K) | 9.2 × 10⁻¹⁸ cm³/molecule·s | |

| Activation energy | 18.4 kJ/mol |

Dehydration

-

Conditions : H₂SO₄ (conc.), 80°C.

-

Yield : 65–70% under optimized conditions.

Esterification

Biocatalytic Transformations

CYP152K6 peroxygenase oxidizes fatty acids to produce this compound as a minor product:

Propiedades

Fórmula molecular |

C11H22O |

|---|---|

Peso molecular |

170.29 g/mol |

Nombre IUPAC |

(Z)-undec-1-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h10-12H,2-9H2,1H3/b11-10- |

Clave InChI |

LEAQUNCACNBDEV-KHPPLWFESA-N |

SMILES |

CCCCCCCCCC=CO |

SMILES isomérico |

CCCCCCCCC/C=C\O |

SMILES canónico |

CCCCCCCCCC=CO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.